Ethyl 3-ethoxybenzoate
Overview
Description
Ethyl 3-ethoxybenzoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from 3-ethoxybenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxybenzoate can be synthesized through the esterification of 3-ethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor. This method ensures efficient production and high yields of the desired ester.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-ethoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to yield 3-ethoxybenzoic acid and ethanol.
Reduction: Reduction reactions can convert the ester group into an alcohol group, forming 3-ethoxybenzyl alcohol.
Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 3-ethoxybenzoic acid and ethanol.
Reduction: 3-ethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Ethyl 3-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxybenzoate involves its interaction with specific molecular targets. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acidic or basic conditions. In reduction reactions, the ester group is reduced to an alcohol group through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Ethyl 3-ethoxybenzoate can be compared with other similar esters such as:
Ethyl 3-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-ethoxybenzoate: Similar structure but with the ethoxy group in the para position instead of the meta position.
Uniqueness: this compound is unique due to the position of the ethoxy group on the benzene ring, which can influence its reactivity and interactions in chemical reactions.
Properties
IUPAC Name |
ethyl 3-ethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-7-5-6-9(8-10)11(12)14-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXRZUDSLFBQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278325 | |
Record name | Ethyl 3-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-17-7 | |
Record name | NSC7016 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-ethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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